molecular formula C9H12BrNO2S B13275860 Methyl 2-bromo-5-isobutylthiazole-4-carboxylate

Methyl 2-bromo-5-isobutylthiazole-4-carboxylate

Cat. No.: B13275860
M. Wt: 278.17 g/mol
InChI Key: SLNWSJATNGYCHD-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-isobutylthiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-isobutylthiazole-4-carboxylate can be synthesized through the reaction of methyl alpha-chloroacetoacetate with appropriate thioamide derivatives in absolute ethanol . The reaction typically involves heating under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-isobutylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium catalysts are used in coupling reactions.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted thiazoles can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Coupling Products: Coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-bromo-5-isobutylthiazole-4-carboxylate is employed as an intermediate in pharmaceutical synthesis . It is used in the development of drugs due to its ability to form various biologically active compounds. Additionally, it is utilized in organic synthesis for the construction of complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-isobutylthiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-5-isobutylthiazole-4-carboxylate is unique due to its isobutyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, making it a valuable compound for specific applications in drug development and organic synthesis.

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

methyl 2-bromo-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H12BrNO2S/c1-5(2)4-6-7(8(12)13-3)11-9(10)14-6/h5H,4H2,1-3H3

InChI Key

SLNWSJATNGYCHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)Br)C(=O)OC

Origin of Product

United States

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